![molecular formula C16H19FN8O B6452943 2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2548983-32-8](/img/structure/B6452943.png)
2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one
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Description
The compound “2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are considered as bioisosteres of natural purines . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been achieved through various methods . One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is complex, with multiple ring structures and functional groups . The core structure is a fused nitrogen-containing heterocyclic ring system . The specific compound you mentioned also contains additional functional groups, including a piperazine ring and a fluoromethyl group .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions . For instance, they can be synthesized via a sequential opening/closing cascade reaction . They can also participate in cycloaddition reactions with organic azides and terminal alkynes in the presence of a Cu(I) catalyst .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within the cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . The disruption of this pathway can lead to the induction of apoptosis, contributing to the compound’s anticancer activity .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Most notably, the compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also shows moderate activity against HepG-2 with an IC50 range of (48–90 nM) .
Future Directions
The field of pyrazolo[3,4-d]pyrimidines is a promising area of research, particularly in the development of new therapeutic agents . Future research could focus on optimizing the synthesis of these compounds, investigating their mechanism of action, and conducting preclinical and clinical trials to assess their safety and efficacy .
properties
IUPAC Name |
2-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN8O/c1-9-12(17)15(26)22-16(19-9)25-6-4-24(5-7-25)14-11-8-18-23(3)13(11)20-10(2)21-14/h8H,4-7H2,1-3H3,(H,19,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIDBQRDOCGWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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